molecular formula C12H14O3 B8341393 11-Oxo-3,6-dodecadiynoic acid

11-Oxo-3,6-dodecadiynoic acid

Cat. No. B8341393
M. Wt: 206.24 g/mol
InChI Key: YLTMQTOPDWVXDU-UHFFFAOYSA-N
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Patent
US04560551

Procedure details

Chromium trioxide (12.0 g, 120 mmol) was dissolved in 120 mL of 3.5M H2SO4 (420 mmol) and cooled to -5°. A solution of diol 11 (4.30 g, 22.2 mmol) in acetone (250 mL) was added dropwise over 4 hr. When the addition was complete, the mixture was warmed to 20° over 45 min, then poured into water (400 mL), and extracted with ether (4×150 mL). The combined ether extracts were washed with brine (3×50 mL), dried (MgSO4), and concentrated in vacuo. The crude product was flash chromatographed9 (hexane:EtOAc:AcOH, 75:75:1), yielding 1.83 g (40% yield) of a highly unstable yellow oil.
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH2:6]([OH:19])[CH2:7][C:8]#[C:9][CH2:10][C:11]#[C:12][CH2:13][CH2:14][CH2:15][CH:16]([OH:18])[CH3:17].[OH2:20]>CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[O:18]=[C:16]([CH3:17])[CH2:15][CH2:14][CH2:13][C:12]#[C:11][CH2:10][C:9]#[C:8][CH2:7][C:6]([OH:20])=[O:19] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C(CC#CCC#CCCCC(C)O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
12 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5°
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 20° over 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×150 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding 1.83 g (40% yield) of a highly unstable yellow oil

Outcomes

Product
Name
Type
Smiles
O=C(CCCC#CCC#CCC(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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